Cas no 1823851-54-2 (2-[3-Chloro-4-(trifluoromethyl)phenyl]propanoic acid)
![2-[3-Chloro-4-(trifluoromethyl)phenyl]propanoic acid structure](https://ja.kuujia.com/scimg/cas/1823851-54-2x500.png)
2-[3-Chloro-4-(trifluoromethyl)phenyl]propanoic acid 化学的及び物理的性質
名前と識別子
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- 2-[3-chloro-4-(trifluoromethyl)phenyl]propanoic acid
- EN300-1931027
- 1823851-54-2
- 2-[3-Chloro-4-(trifluoromethyl)phenyl]propanoic acid
-
- インチ: 1S/C10H8ClF3O2/c1-5(9(15)16)6-2-3-7(8(11)4-6)10(12,13)14/h2-5H,1H3,(H,15,16)
- InChIKey: SVNHHABWBQQBLG-UHFFFAOYSA-N
- ほほえんだ: ClC1=C(C(F)(F)F)C=CC(=C1)C(C(=O)O)C
計算された属性
- せいみつぶんしりょう: 252.0164917g/mol
- どういたいしつりょう: 252.0164917g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 267
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 37.3Ų
- 疎水性パラメータ計算基準値(XlogP): 3.5
2-[3-Chloro-4-(trifluoromethyl)phenyl]propanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1931027-0.25g |
2-[3-chloro-4-(trifluoromethyl)phenyl]propanoic acid |
1823851-54-2 | 0.25g |
$708.0 | 2023-09-17 | ||
Enamine | EN300-1931027-2.5g |
2-[3-chloro-4-(trifluoromethyl)phenyl]propanoic acid |
1823851-54-2 | 2.5g |
$1509.0 | 2023-09-17 | ||
Enamine | EN300-1931027-0.5g |
2-[3-chloro-4-(trifluoromethyl)phenyl]propanoic acid |
1823851-54-2 | 0.5g |
$739.0 | 2023-09-17 | ||
Enamine | EN300-1931027-0.05g |
2-[3-chloro-4-(trifluoromethyl)phenyl]propanoic acid |
1823851-54-2 | 0.05g |
$647.0 | 2023-09-17 | ||
Enamine | EN300-1931027-5g |
2-[3-chloro-4-(trifluoromethyl)phenyl]propanoic acid |
1823851-54-2 | 5g |
$2235.0 | 2023-09-17 | ||
Enamine | EN300-1931027-0.1g |
2-[3-chloro-4-(trifluoromethyl)phenyl]propanoic acid |
1823851-54-2 | 0.1g |
$678.0 | 2023-09-17 | ||
Enamine | EN300-1931027-1g |
2-[3-chloro-4-(trifluoromethyl)phenyl]propanoic acid |
1823851-54-2 | 1g |
$770.0 | 2023-09-17 | ||
Enamine | EN300-1931027-1.0g |
2-[3-chloro-4-(trifluoromethyl)phenyl]propanoic acid |
1823851-54-2 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-1931027-10g |
2-[3-chloro-4-(trifluoromethyl)phenyl]propanoic acid |
1823851-54-2 | 10g |
$3315.0 | 2023-09-17 |
2-[3-Chloro-4-(trifluoromethyl)phenyl]propanoic acid 関連文献
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Shuang Liu Dalton Trans., 2017,46, 14509-14518
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Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
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Dan-Dan Wang,Qiang Jin,Li-Wei Zou,Jie Hou,Xia Lv,Wei Lei,Hai-Ling Cheng,Guang-Bo Ge,Ling Yang Chem. Commun., 2016,52, 3183-3186
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
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Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
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Miae Park,Donghak Jang,Soon Young Kim,Jong-In Hong New J. Chem., 2012,36, 1145-1148
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Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
2-[3-Chloro-4-(trifluoromethyl)phenyl]propanoic acidに関する追加情報
Professional Introduction to 2-[3-Chloro-4-(trifluoromethyl)phenyl]propanoic Acid (CAS No. 1823851-54-2)
2-[3-Chloro-4-(trifluoromethyl)phenyl]propanoic acid, identified by the CAS number 1823851-54-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to a class of molecules characterized by the presence of a carboxylic acid functional group attached to a propyl chain, with a phenyl ring substituted at the 3rd and 4th positions by a chloro and trifluoromethyl group, respectively. The structural features of this molecule make it a versatile intermediate in the synthesis of various pharmacologically active agents.
The chloro and trifluoromethyl substituents in the phenyl ring are particularly noteworthy, as they confer unique electronic and steric properties to the molecule. These substituents can influence the reactivity, solubility, and metabolic stability of derivatives derived from this compound. The trifluoromethyl group, in particular, is known for its ability to enhance binding affinity and metabolic stability in drug candidates, making it a common feature in modern pharmaceuticals.
In recent years, there has been a surge in research focused on developing novel therapeutic agents with improved efficacy and reduced side effects. Among these efforts, 2-[3-Chloro-4-(trifluoromethyl)phenyl]propanoic acid has emerged as a valuable building block for the synthesis of small-molecule inhibitors targeting various biological pathways. For instance, studies have demonstrated its utility in the development of compounds that modulate enzyme activity relevant to inflammatory diseases and cancer.
The carboxylic acid moiety of this compound provides a reactive site for further functionalization through esterification, amidation, or other coupling reactions. This flexibility allows chemists to tailor the properties of derivatives for specific applications. In drug discovery pipelines, such functional groups are often incorporated to improve pharmacokinetic profiles or to enhance interactions with biological targets.
Recent advancements in computational chemistry have also highlighted the potential of 2-[3-Chloro-4-(trifluoromethyl)phenyl]propanoic acid as a scaffold for structure-based drug design. Molecular modeling studies have identified its suitability for binding to proteins involved in neurodegenerative disorders. The combination of computational predictions with experimental validation has led to the identification of promising lead compounds derived from this scaffold.
The synthesis of 2-[3-Chloro-4-(trifluoromethyl)phenyl]propanoic acid typically involves multi-step organic transformations starting from commercially available precursors. Key steps often include aromatic substitution reactions followed by functional group interconversions. The use of palladium-catalyzed cross-coupling reactions has been particularly effective in constructing the desired phenyl ring structure with high regioselectivity.
In addition to its role as an intermediate in pharmaceutical synthesis, this compound has found applications in materials science and agrochemical research. The unique electronic properties imparted by the chloro and trifluoromethyl groups make it a candidate for developing advanced materials with tailored optoelectronic characteristics. Furthermore, its structural motifs are reminiscent of those found in certain herbicides and pesticides, suggesting potential uses in crop protection chemicals.
The growing interest in sustainable chemistry has also influenced the approach to synthesizing 2-[3-Chloro-4-(trifluoromethyl)phenyl]propanoic acid. Researchers are increasingly exploring green chemistry principles, such as solvent-free reactions and catalytic methods that minimize waste generation. These efforts align with broader industry initiatives aimed at reducing the environmental impact of chemical manufacturing processes.
Evaluation of existing patents and scientific literature reveals that numerous research groups have leveraged this compound as a key intermediate in their synthetic strategies. Notably, several patents describe novel derivatives with enhanced pharmacological properties, including improved oral bioavailability and prolonged half-life. Such findings underscore the importance of 2-[3-Chloro-4-(trifluoromethyl)phenyl]propanoic acid in advancing drug discovery efforts across multiple therapeutic areas.
The future prospects for this compound remain promising as new methodologies continue to emerge in synthetic organic chemistry. Advances in flow chemistry and continuous manufacturing technologies may further facilitate its large-scale production, making it more accessible for industrial applications. Moreover, interdisciplinary collaborations between chemists, biologists, and computer scientists are expected to yield innovative uses for this versatile building block.
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